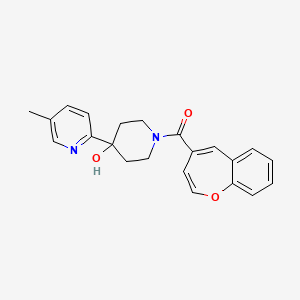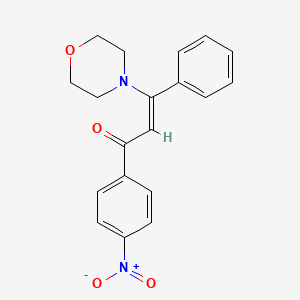
1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound that has been used in scientific research for various purposes. It is a complex molecule that has been synthesized using different methods.
作用機序
The mechanism of action of 1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, which may have potential therapeutic benefits.
実験室実験の利点と制限
The advantages of using 1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments include its ability to modulate certain receptors in the brain and inhibit the activity of certain enzymes involved in cancer progression. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and its limited availability.
将来の方向性
There are various future directions for the use of 1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its role in the regulation of certain receptors in the brain and their effect on behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a complex chemical reaction that requires specific reagents and conditions. The most commonly used method involves the reaction of 1-(4-bromobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol with sodium hydride in dimethylformamide. The resulting compound is then treated with 2-bromoanisole to form the final product.
科学的研究の応用
1-(1-benzoxepin-4-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in studies investigating the role of certain receptors in the brain and their effect on behavior.
特性
IUPAC Name |
1-benzoxepin-4-yl-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-6-7-20(23-15-16)22(26)9-11-24(12-10-22)21(25)18-8-13-27-19-5-3-2-4-17(19)14-18/h2-8,13-15,26H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGFPLOCWRJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374881.png)


![2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)
![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)